
methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate” is a chemical compound with a molecular weight of 202.64 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and others .
Synthesis Analysis
The synthesis of pyrazole compounds like “this compound” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C8H11ClN2O2/c1-3-4-11-5-6 (9)7 (10-11)8 (12)13-2/h5H,3-4H2,1-2H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . Chemical Reactions Analysis
Pyrazole compounds like “this compound” can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .Aplicaciones Científicas De Investigación
Structural and Spectral Analysis
Research has focused on the structural and spectral analysis of pyrazole derivatives, emphasizing their importance in various scientific fields. The combined experimental and theoretical studies of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically significant derivative, highlight the versatility of these compounds. Advanced techniques like NMR, FT-IR spectroscopy, and X-ray diffraction were employed to characterize the compound, offering insights into its potential applications in material science and drug design (Viveka et al., 2016).
Green Synthesis Approaches
Innovative, eco-friendly synthetic protocols for pyrazole derivatives have been developed, showcasing the potential for sustainable chemistry. One such approach describes the one-pot synthesis of methyl 4-(4-chlorophenyl)-5,7-dioxo-1-phenyl-1,4,5,6,7,8-hexahydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine-3-carboxylate, highlighting the efficiency and environmental benefits of these methods (Yadav et al., 2021).
Corrosion Inhibition
Pyrazole derivatives have shown promising results as corrosion inhibitors, crucial for extending the lifespan of metals in corrosive environments. Studies have demonstrated the effectiveness of these compounds in protecting mild steel in hydrochloric acid solutions, offering valuable applications in industrial maintenance and protection (Yadav et al., 2015).
Catalysis and Polymerization
Research into pyrazole-based compounds has also extended to catalysis, with findings demonstrating their role as catalytically active agents in various chemical reactions. This includes the microwave-assisted synthesis of 4H-pyrans, showcasing the compounds' potential in facilitating efficient and rapid chemical transformations (Peng & Song, 2007).
Insecticidal Activity
Stereochemical investigations have revealed the insecticidal activity of carbamoylated and acylated pyrazolines, indicating the potential of methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate derivatives in pest control applications. Such studies highlight the importance of structural configuration in determining the biological activity of these compounds (Hasan et al., 1996).
Antimicrobial Evaluation
The synthesis and evaluation of pyrazole derivatives for antimicrobial activity present another vital application. By developing novel compounds with significant efficacy against various bacterial and fungal strains, pyrazole derivatives contribute to the ongoing search for new antimicrobial agents, potentially addressing the challenge of antibiotic resistance (Thumar & Patel, 2011).
Mecanismo De Acción
Target of action
Pyrazoles are known to interact with various biological targets. For instance, some pyrazole derivatives have shown high affinity to multiple receptors . The specific targets would depend on the exact structure and functional groups present in the pyrazole compound.
Mode of action
The mode of action of pyrazole compounds can vary widely based on their structure and the biological target they interact with. Some pyrazole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Pyrazoles can affect various biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in inflammatory responses .
Result of action
The molecular and cellular effects of pyrazole compounds can vary based on their targets and mode of action. For example, some pyrazole derivatives have shown antiviral activity by inhibiting the replication of certain viruses .
Propiedades
IUPAC Name |
methyl 4-chloro-1-propylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-4-11-5-6(9)7(10-11)8(12)13-2/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZHIVLFVUNLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

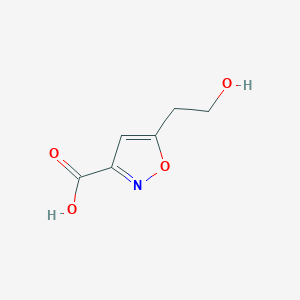
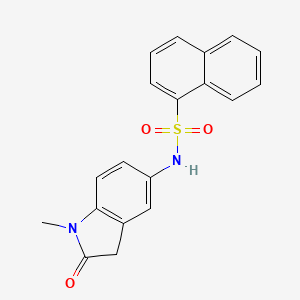
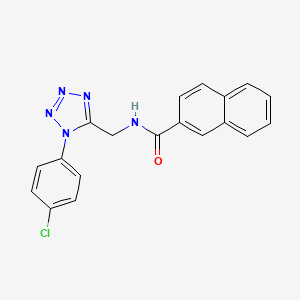
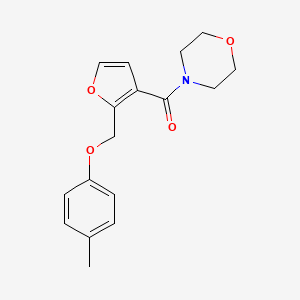
![8-(4-Chlorophenyl)-5-(2-methoxyethyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2943646.png)
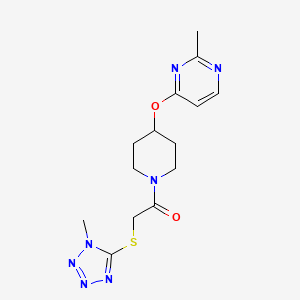

![1-[2-({5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2943650.png)
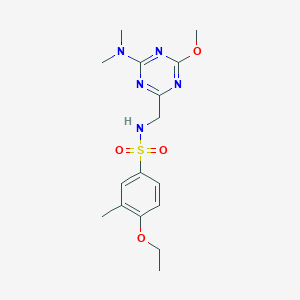
![4-{5-[3-(Piperidin-1-ylcarbonyl)phenyl]pyridin-2-yl}morpholine](/img/no-structure.png)
![Ethyl 2-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2943654.png)
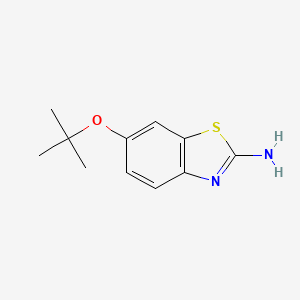
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2943657.png)
